

A Comprehensive Technical Guide to the Surface Properties of Aerosil R 805

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Compound of Interest

Compound Name: *Aerosil R 805*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the surface properties of **Aerosil R 805**, a hydrophobically modified fumed silica. The information is curated for professionals in research, scientific, and drug development fields who require a thorough understanding of this excipient's characteristics for formulation and application development. This document outlines key quantitative surface properties, the detailed experimental methodologies used for their determination, and visual representations of the material's characteristics and analysis workflows.

Introduction to Aerosil R 805

Aerosil R 805 is a high-purity, amorphous, fumed silicon dioxide that has been surface-treated with an organosilane, specifically n-octylsilane ($C_8H_{17}SiH_3$).^{[1][2][3][4]} This hydrophobic modification of the silica surface significantly alters its properties compared to untreated, hydrophilic fumed silicas. The treatment process involves the chemical bonding of octylsilane to the silanol groups on the surface of the primary silica particles.^[5] This surface modification is critical to its functionality, imparting a hydrophobic and non-polar character to the material.^[6] Consequently, **Aerosil R 805** exhibits low moisture adsorption and excellent dispersibility in non-polar to semi-polar systems, making it a versatile excipient in pharmaceuticals, coatings, and other advanced materials.^{[6][7]}

Quantitative Surface Properties

The surface properties of **Aerosil R 805** have been meticulously characterized to ensure consistent performance. The following table summarizes the key quantitative parameters as specified in technical data sheets.

Property	Value	Test Method Reference
Specific Surface Area (BET)	125 - 175 m ² /g	Based on ASTM D6556[1][4][8]
Carbon Content	4.5 - 6.5 %	Elemental Analysis (CHN)[1][8]
Loss on Drying (2h at 105°C)	< 0.5 %	Thermogravimetric Analysis (TGA)[4][8]
pH (in 4% aqueous dispersion)	3.5 - 5.5	Based on ASTM D6739[4][8]
Silicon Dioxide (SiO ₂) Content	> 99.8 % (based on ignited material)	Gravimetric Analysis[4][8]
Tamped Density	Approx. 60 g/L	Based on ISO 787-11[4][8]
Silanol Group Density	Estimated < 1 OH/nm ²	Titration/Spectroscopic Methods[9]

Detailed Experimental Protocols

The following sections detail the methodologies for determining the key surface properties of **Aerosil R 805**. These protocols are based on established industry standards and scientific best practices.

Specific Surface Area (BET Method)

The specific surface area is determined by the Brunauer-Emmett-Teller (BET) method, which relies on the physical adsorption of nitrogen gas on the surface of the silica particles. The procedure is based on ASTM D6556.[8][10]

Protocol:

- **Sample Preparation:** A precisely weighed sample of **Aerosil R 805** is placed in a sample tube.

- **Degassing:** The sample is heated under a vacuum or a continuous flow of an inert gas (e.g., nitrogen) to remove any adsorbed contaminants from the surface. A typical degassing condition is heating at 150°C for at least 2 hours.
- **Adsorption Analysis:** The sample tube is then cooled to cryogenic temperature (77 K, the boiling point of liquid nitrogen).
- **Nitrogen gas** is introduced to the sample in controlled increments, and the amount of adsorbed gas is measured at various partial pressures.
- **Data Analysis:** The BET equation is applied to the adsorption data to calculate the volume of gas required to form a monolayer on the silica surface. From this, the specific surface area is calculated and expressed in m²/g.[11]

Carbon Content (Elemental Analysis)

The carbon content, resulting from the n-octylsilane surface treatment, is determined using an elemental analyzer based on the principle of dynamic flash combustion.[12][13][14]

Protocol:

- **Sample Preparation:** A small, accurately weighed amount of **Aerosil R 805** is encapsulated in a tin container.
- **Combustion:** The sample is introduced into a high-temperature furnace (around 1000°C) with a pure oxygen environment. The sample undergoes rapid and complete combustion.
- **Gas Separation:** The resulting combustion gases (including CO₂, H₂O, and N₂) are carried by an inert gas (helium) through a chromatographic column, which separates the individual components.
- **Detection:** A thermal conductivity detector (TCD) measures the concentration of each gas.
- **Quantification:** The instrument is calibrated using a certified standard with a known carbon content. The carbon percentage in the **Aerosil R 805** sample is then calculated from the detector's response.

Loss on Drying (Thermogravimetric Analysis)

The loss on drying is a measure of the moisture content and is determined using thermogravimetric analysis (TGA). This method measures the change in mass of a sample as a function of temperature.^{[15][16]}

Protocol:

- **Sample Preparation:** A small, representative sample of **Aerosil R 805** is placed in a tared TGA pan.
- **Analysis:** The TGA instrument heats the sample from ambient temperature to 105°C at a controlled rate.
- The sample is held at 105°C for 2 hours.
- **Data Recording:** The instrument continuously records the sample's weight throughout the heating process.
- **Calculation:** The loss on drying is calculated as the percentage of weight lost during the analysis.

pH Measurement

The pH of an aqueous dispersion of **Aerosil R 805** is measured using a pH meter, following a procedure based on ASTM D6739.^[6]

Protocol:

- **Dispersion Preparation:** A 4% (w/w) dispersion of **Aerosil R 805** in deionized water is prepared in a beaker.
- **Homogenization:** The dispersion is stirred vigorously for a specified time (e.g., 5 minutes) to ensure uniform wetting and distribution of the silica.
- **pH Meter Calibration:** A calibrated pH meter with a glass electrode is used. The calibration is performed using standard buffer solutions (e.g., pH 4.0 and 7.0).

- **Measurement:** The pH electrode is immersed in the silica dispersion, and the pH reading is recorded once it stabilizes.

Tamped Density

Tamped density is determined according to a method based on ISO 787-11, which measures the apparent density of the powder after a defined tamping procedure.^{[17][18]}

Protocol:

- **Sample Loading:** A specified mass of **Aerosil R 805** is carefully loaded into a graduated cylinder of a tamping volumeter.
- **Tamping:** The cylinder is then subjected to a set number of mechanical taps or rotations, causing the powder to settle and compact.
- **Volume Measurement:** The final volume of the tamped powder is read from the graduated cylinder.
- **Calculation:** The tamped density is calculated by dividing the mass of the powder by the final tamped volume and is expressed in g/L.

Silanol Group Density

The density of residual silanol groups on the surface of **Aerosil R 805** is a critical parameter influencing its surface chemistry. While not always reported in standard technical data sheets, it can be estimated using methods like chemical titration or spectroscopic analysis. One common method involves reaction with a reagent that specifically targets silanol groups, followed by quantification of the reaction product.^{[19][20]}

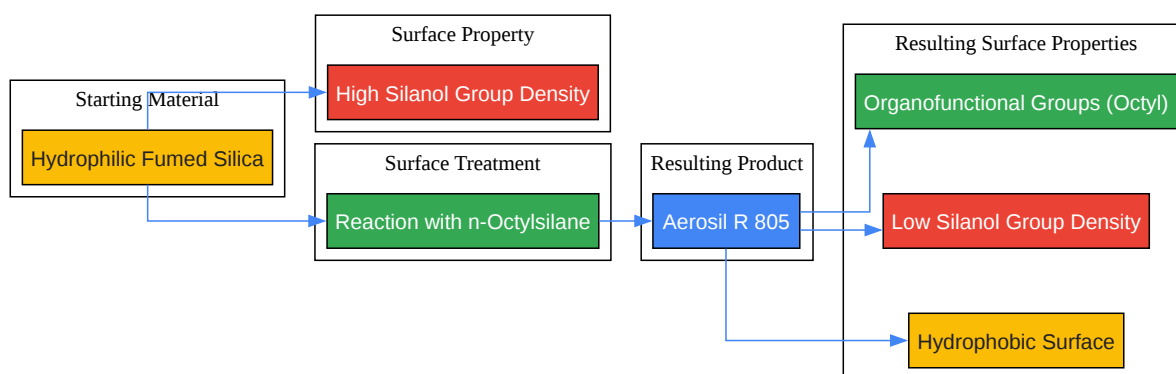
Protocol (Example using Chemical Reaction-Headspace Gas Chromatography):

- **Sample Preparation:** A known amount of dried **Aerosil R 805** is placed in a headspace vial.
- **Reaction:** A Grignard reagent (e.g., methylmagnesium bromide) in an appropriate solvent is injected into the sealed vial. The Grignard reagent reacts with the active hydrogen of the silanol groups to produce methane gas.

- Headspace Analysis: The vial is heated to ensure the complete reaction and equilibration of the methane in the headspace.
- A sample of the headspace gas is automatically injected into a gas chromatograph (GC).
- Quantification: The amount of methane is quantified using a flame ionization detector (FID) and calibrated against a methane standard.
- Calculation: The silanol group density is calculated based on the stoichiometry of the reaction and the specific surface area of the material, typically expressed as OH/nm². For hydrophobic silicas like **Aerosil R 805**, this value is expected to be low.[9]

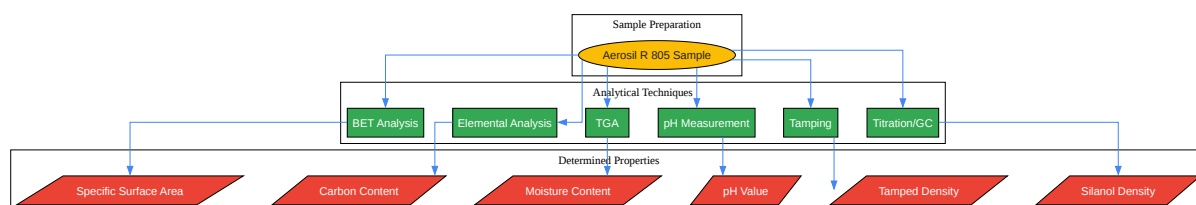
Visualizations

The following diagrams, generated using the DOT language, provide a visual representation of the logical relationships and experimental workflows discussed in this guide.



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Caption: Surface modification of hydrophilic fumed silica to produce **Aerosil R 805**.



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Caption: Experimental workflow for the characterization of **Aerosil R 805** surface properties.

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